molecular formula C18H10F3NO4 B14957061 ({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetonitrile

({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetonitrile

Cat. No.: B14957061
M. Wt: 361.3 g/mol
InChI Key: XRVLWYTXVUYZRQ-UHFFFAOYSA-N
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Description

The compound ({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetonitrile is a complex organic molecule characterized by the presence of a chromen-2-one core substituted with a trifluoromethoxyphenyl group and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.

    Introduction of the trifluoromethoxyphenyl group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with a trifluoromethoxybenzene derivative.

    Attachment of the acetonitrile moiety: The final step involves the nucleophilic substitution reaction where the chromen-2-one derivative is reacted with a suitable acetonitrile reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetonitrile: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: The acetonitrile group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetonitrile: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of ({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets. The chromen-2-one core plays a crucial role in its biological activity by facilitating interactions with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • ({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl} acetate)
  • 2-oxo-2-[3-(trifluoromethoxy)phenyl]acetonitrile

Uniqueness

({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetonitrile: is unique due to the presence of both the chromen-2-one core and the trifluoromethoxyphenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H10F3NO4

Molecular Weight

361.3 g/mol

IUPAC Name

2-[2-oxo-3-[4-(trifluoromethoxy)phenyl]chromen-7-yl]oxyacetonitrile

InChI

InChI=1S/C18H10F3NO4/c19-18(20,21)26-13-4-1-11(2-5-13)15-9-12-3-6-14(24-8-7-22)10-16(12)25-17(15)23/h1-6,9-10H,8H2

InChI Key

XRVLWYTXVUYZRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)OCC#N)OC2=O)OC(F)(F)F

Origin of Product

United States

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